Cas no 14196-84-0 (2-amino-2-deoxy-alpha-D-glucose)

2-Amino-2-deoxy-alpha-D-glucose, also known as alpha-D-glucosamine, is a monosaccharide derivative of glucose with an amino group replacing the hydroxyl group at the C-2 position. This compound serves as a fundamental building block in biochemical research, particularly in the study of glycosaminoglycans, glycoproteins, and bacterial cell wall components. Its structural specificity makes it valuable for investigating carbohydrate metabolism, enzymatic processes, and cell signaling pathways. The alpha-anomeric configuration distinguishes it from the more common beta form, offering unique reactivity in synthetic applications. High-purity grades are essential for reproducible results in glycoscience and pharmaceutical development. Its stability and well-defined properties facilitate precise experimental outcomes in both academic and industrial settings.
2-amino-2-deoxy-alpha-D-glucose structure
14196-84-0 structure
Product name:2-amino-2-deoxy-alpha-D-glucose
CAS No:14196-84-0
MF:C6H13NO5
Molecular Weight:179.171
CID:2079524
PubChem ID:5317448

2-amino-2-deoxy-alpha-D-glucose 化学的及び物理的性質

名前と識別子

    • 2-amino-2-deoxy-alpha-D-glucose
    • 2-amino-alpha-D-2-deoxy-glucopyranose
    • 2-amino-D-2-deoxy-glucose
    • alpha-D-glucosamine
    • D-glucosamine
    • GlcNH
    • glucosamine
    • 2-Amino-2-deoxygulose
    • 2-amino-2-deoxy-alpha-D-galacto-hexopyranose
    • X6X
    • Galactosamine, alpha-D-
    • UNII-7A23T276F9
    • 2-Amino-2-Deoxy-Alpha-D-Galactopyranose
    • SCHEMBL595467
    • CHEBI:148869
    • (2S,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
    • WURCS=2.0/1,1,0/[a2112h-1a_1-5_2*N]/1/
    • a-GalN
    • alpha-D-Galactopyranose, 2-amino-2-deoxy-
    • 14196-84-0
    • 7A23T276F9
    • .ALPHA.-D-GALACTOSAMINE
    • .ALPHA.-D-GALACTOPYRANOSE, 2-AMINO-2-DEOXY-
    • (2S,3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol
    • Q27266796
    • alpha-d-galactosamine
    • WURCS=2.0/1,1,0/(a2112h-1a_1-5_2*N)/1/
    • GALACTOSAMINE, .ALPHA.-D-
    • インチ: InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2
    • InChIKey: MSWZFWKMSRAUBD-UHFFFAOYSA-N
    • SMILES: NC1C(O)OC(CO)C(O)C1O

計算された属性

  • 精确分子量: 179.07937252Da
  • 同位素质量: 179.07937252Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 氢键受体数量: 6
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 155
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -2.8
  • トポロジー分子極性表面積: 116Ų

2-amino-2-deoxy-alpha-D-glucose Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-383296-1.0g
(2S,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
14196-84-0
1.0g
$0.0 2023-03-02

2-amino-2-deoxy-alpha-D-glucose 関連文献

2-amino-2-deoxy-alpha-D-glucoseに関する追加情報

2-Amino-2-deoxy-alpha-D-glucose: A Versatile Chiral Building Block in Biochemistry and Pharmaceuticals

2-Amino-2-deoxy-alpha-D-glucose (CAS No. 14196-84-0), also known as α-D-glucosamine, is a fundamental amino sugar derivative that plays a pivotal role in glycobiology and medicinal chemistry. This monosaccharide, structurally characterized by an amino group replacing the hydroxyl at the C-2 position of D-glucose, serves as a key precursor for N-acetylglucosamine (GlcNAc) – the building block of chitin and hyaluronic acid. Recent studies highlight its emerging applications in glycosylation engineering and biopharmaceutical development, particularly in antibody-drug conjugates (ADCs) and vaccine adjuvants.

The chiral purity of 2-amino-2-deoxy-alpha-D-glucose makes it invaluable for asymmetric synthesis. Pharmaceutical researchers increasingly utilize this compound for designing glycosidase inhibitors, with potential applications in diabetes management and antiviral therapies. Its stereospecific reactivity enables precise construction of complex oligosaccharides, addressing the growing demand for defined glycostructures in biologics manufacturing. The compound's water solubility and biocompatibility further enhance its utility in drug delivery systems.

In the context of nutraceutical innovation, α-D-glucosamine derivatives are gaining attention for their potential in joint health supplements. While not itself a direct therapeutic agent, its metabolic products contribute to cartilage matrix synthesis. The scientific community continues to explore its role in glycosaminoglycan biosynthesis, particularly in tissue engineering applications. Advanced NMR studies reveal unique conformational properties that influence its biological recognition patterns.

The synthesis and purification of 2-amino-2-deoxy-alpha-D-glucose have seen significant technological improvements. Modern enzymatic methods now compete with traditional chemical synthesis, offering better stereocontrol and green chemistry advantages. Analytical challenges in characterizing this compound, especially distinguishing it from its beta anomer, have been addressed through advanced HPLC-MS techniques with chiral stationary phases. These developments support quality control in GMP-grade production for pharmaceutical applications.

Emerging research connects D-glucosamine metabolism with cellular signaling pathways, particularly in O-GlcNAcylation processes affecting protein functions. This has sparked interest in its potential as a biochemical tool for studying post-translational modifications. The compound's stability under various pH conditions makes it suitable for formulation studies, though proper storage at controlled humidity is essential to prevent anomeric interconversion.

From a commercial perspective, the global market for specialty carbohydrates like 2-amino-2-deoxy-alpha-D-glucose is expanding, driven by demand from both pharmaceutical and cosmetic industries. Suppliers now offer customized derivatization services to create protected forms for synthetic applications. Regulatory status as a generally recognized safe (GRAS) material facilitates its use across multiple sectors, though specific applications may require additional certifications.

Recent patent literature demonstrates innovative uses of α-D-glucosamine in drug delivery matrices and biomaterial coatings. Its ability to participate in Maillard reactions has implications for food science applications, while its metal-chelating properties are being explored in catalytic systems. The compound's crystallization behavior remains an active area of research, with implications for industrial-scale purification processes.

For researchers working with 2-amino-2-deoxy-alpha-D-glucose, proper handling includes protection from moisture and monitoring of anomeric purity over time. While not classified as hazardous, standard laboratory precautions for handling fine chemicals apply. The scientific community continues to uncover new dimensions of this seemingly simple molecule's functionality, ensuring its enduring relevance in both academic and industrial settings.

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